4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride
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Overview
Description
4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride is a complex organic compound that features a pyrano-pyrazole core structure fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final product is then converted to its dihydrochloride salt form through acid-base reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide in toluene.
Reduction: Reduction reactions can be performed using hydride sources such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in toluene at reflux temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
- Pyrazolo[3,4-d]pyrimidine
- 1H-pyrazolo[3,4-b]pyridines
Uniqueness
4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride stands out due to its fused pyrano-pyrazole and piperidine rings, which confer unique chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and chemical probes.
Properties
Molecular Formula |
C11H19Cl2N3O |
---|---|
Molecular Weight |
280.19 g/mol |
IUPAC Name |
3-piperidin-4-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-4-12-5-2-8(1)11-9-7-15-6-3-10(9)13-14-11;;/h8,12H,1-7H2,(H,13,14);2*1H |
InChI Key |
HHXPXDXPZQONHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NNC3=C2COCC3.Cl.Cl |
Origin of Product |
United States |
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